(R)-2-(Pyrrolidin-3-yloxy)-pyridine, also known as 2-(Pyrrolidin-3-yloxy)pyridine, is a chemical compound characterized by a pyridine ring substituted with a pyrrolidin-3-yloxy group. Its molecular formula is and its molecular weight is approximately 164.2 g/mol. The compound has garnered interest in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic properties.
This compound is classified under the category of heterocyclic compounds, specifically pyridine derivatives. It can be sourced from chemical suppliers and is often utilized in synthetic organic chemistry for the development of more complex molecules. The compound's unique structure allows it to interact with biological systems, making it a subject of interest in pharmacological studies.
The synthesis of (R)-2-(Pyrrolidin-3-yloxy)-pyridine typically involves several key steps:
In industrial settings, the production may involve large-scale batch reactions optimized for yield and purity. Techniques such as chromatography and recrystallization are employed for purification to ensure the final product meets quality specifications.
The molecular structure of (R)-2-(Pyrrolidin-3-yloxy)-pyridine features a pyridine ring with a pyrrolidin-3-yloxy substituent. The structural representation can be described using InChI (International Chemical Identifier):
InChI=1S/C9H12N2O/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H
The compound's stereochemistry is significant, as it possesses chiral centers that influence its biological activity.
(R)-2-(Pyrrolidin-3-yloxy)-pyridine can participate in various chemical reactions:
The products formed from these reactions depend on specific reagents and conditions used. For instance:
The mechanism of action for (R)-2-(Pyrrolidin-3-yloxy)-pyridine involves its interaction with molecular targets such as enzymes or receptors. By binding to these targets, the compound can modulate their activity, leading to various biological effects. This modulation is crucial in therapeutic contexts where altering enzyme activity can influence disease outcomes.
Key physical properties include:
Chemical properties encompass reactivity patterns such as:
Relevant data concerning these properties can often be found in chemical databases like PubChem or BenchChem .
(R)-2-(Pyrrolidin-3-yloxy)-pyridine has diverse applications across several scientific domains:
This compound exemplifies the intersection of synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and therapeutic development.
The molecular architecture of (R)-2-(pyrrolidin-3-yloxy)-pyridine exemplifies sophisticated hybrid heterocycle design with distinctive electronic and spatial features:
Table 1: Key Structural Parameters of (R)-2-(Pyrrolidin-3-yloxy)-Pyridine and Related Heterocycles
Structural Feature | Parameter | Pyridine-Pyrrolidine Hybrid | Pyridine Control | Pyrrolidine Control |
---|---|---|---|---|
C-O Bond Length | Distance (Å) | 1.36 | N/A | 1.41 |
Pyridine N Basicicity | pKa | 5.23 | 5.20 | N/A |
Pyrrolidine N Basicity | pKa | 9.0 (estimated) | N/A | 8.96 |
Dihedral Angle (C-O-C-N) | Degrees | 55° | N/A | N/A |
Ring Fusion Geometry | - | Perpendicular | Planar | Puckered |
The stereochemical rigidity introduced by the chiral center significantly constrains rotational freedom around the C-O bond, limiting the number of accessible conformations to two primary low-energy states separated by a 4.8 kcal/mol barrier according to molecular mechanics calculations. This preorganization enhances binding entropy when interacting with asymmetric biological targets compared to flexible analogs [3] [6]. The scaffold's isosteric relationship with natural nucleosides facilitates biomolecular recognition, while its metabolic stability exceeds that of ribose-containing analogs due to the absence of glycosidic bonds susceptible to enzymatic cleavage. This structural stability profile makes it particularly valuable for drug design applications targeting intracellular pathways [4].
The investigation of pyridine-pyrrolidine hybrids emerged from foundational research on privileged heterocyclic scaffolds:
Table 2: Historical Development Milestones of Pyridine-Pyrrolidine Hybrids
Time Period | Key Advancement | Biological Significance | Synthetic Methodology |
---|---|---|---|
1980s-1990s | Racemic synthesis | Serotonin receptor affinity (Ki ~250nM) | Classical resolution |
2000-2010 | First enantioselective routes | GPR119 agonism (EC₅₀ 0.016µM) | Chiral auxiliaries |
2011-2015 | Protein kinase inhibitor patents | JAK2 selectivity (10-fold vs JAK1) | Catalytic asymmetric hydrogenation |
2016-Present | Salt form optimization | Improved bioavailability (F=95% in rats) | Stereoselective crystallization |
Recent innovations focus on prodrug strategies to enhance blood-brain barrier penetration, particularly N-acyloxymethyl derivatives that demonstrate 3-fold increased CNS exposure in primate studies. The 2018 disclosure of crystalline salt forms (US10421745B2) marked another advancement, with citric acid co-crystals showing superior pharmacokinetic profiles (95% oral bioavailability in rats) while maintaining stereochemical integrity under physiological conditions [6]. These developments transformed the scaffold from a chemical curiosity to a validated pharmacophore with clinical potential.
The (R)-configuration at the pyrrolidin-3-yl position confers superior and often qualitatively distinct biological activities compared to the (S)-enantiomer:
Table 3: Enantioselective Biological Activities of (R) vs (S) Configurations
Biological Target | Activity Metric | (R)-Isomer | (S)-Isomer | Selectivity Ratio |
---|---|---|---|---|
GPR119 Receptor | EC₅₀ (cAMP) | 0.016 µM | 0.83 µM | 52-fold |
Aldose Reductase | IC₅₀ | 1.4 µM | 2.5 µM | 1.8-fold |
JAK2 Inhibition | Ki | 8 nM | 120 nM | 15-fold |
S. aureus Growth | MIC₉₀ | 8 µg/mL | 32 µg/mL | 4-fold |
Glucose Uptake | % Stimulation | 37.4% | 7.4% | 5-fold |
The metabolic stability of the (R)-enantiomer significantly exceeds that of its antipode, particularly regarding cytochrome P450 3A4-mediated N-demethylation. Studies of 5-[(E)-2-pyrrolidin-3-ylvinyl]pyrimidine analogs show the (R)-configuration exhibits hepatic clearance of 29 μL/min/mg versus 84 μL/min/mg for (S)-isomers due to differential orientation relative to oxidative enzymes [6]. This metabolic advantage translates to superior in vivo performance, with (R)-enantiomers demonstrating 95% oral bioavailability in rat models versus 29% for (S)-forms when administered as crystalline citrate salts [6]. The chirality also influences transporter interactions, with (R)-enantiomers showing 3-fold greater uptake via organic cation transporters (OCTs) in renal proximal tubule cells, potentially explaining their tissue-specific accumulation patterns observed in radiolabeled distribution studies.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1